3-[(3-Thienylmethyl)amino]benzonitrile

Medicinal Chemistry Isomer Selectivity Target Engagement

3-[(3-Thienylmethyl)amino]benzonitrile (CAS 1019621‑40‑9, molecular formula C₁₂H₁₀N₂S, molecular weight 214.29 g mol⁻¹) is a benzonitrile derivative that carries a 3‑thienylmethylamino substituent at the meta position. It belongs to a family of thienylmethyl‑substituted aminobenzonitriles that are explored as intermediates for medicinal chemistry, notably in programs targeting MTH1 and CCR5.

Molecular Formula C12H10N2S
Molecular Weight 214.29 g/mol
Cat. No. B15093583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Thienylmethyl)amino]benzonitrile
Molecular FormulaC12H10N2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NCC2=CSC=C2)C#N
InChIInChI=1S/C12H10N2S/c13-7-10-2-1-3-12(6-10)14-8-11-4-5-15-9-11/h1-6,9,14H,8H2
InChIKeyUMMFYZBOWJDXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Thienylmethyl)amino]benzonitrile – Key Compound Identity and Procurement Baseline


3-[(3-Thienylmethyl)amino]benzonitrile (CAS 1019621‑40‑9, molecular formula C₁₂H₁₀N₂S, molecular weight 214.29 g mol⁻¹) is a benzonitrile derivative that carries a 3‑thienylmethylamino substituent at the meta position . It belongs to a family of thienylmethyl‑substituted aminobenzonitriles that are explored as intermediates for medicinal chemistry, notably in programs targeting MTH1 and CCR5 [1]. Key computed properties include a consensus log P of 3.30 and a topological polar surface area (TPSA) of 64.1 Ų, values that influence passive permeability and oral bioavailability potential .

Why Generic Substitution Fails for 3-[(3-Thienylmethyl)amino]benzonitrile


Simple interchange with positional isomers (e.g., 2‑thienyl or 4‑thienylmethyl analogs) or with N‑methylated/chlorinated derivatives is not risk‑free. The position of the thienyl attachment can alter electron density distribution and steric hindrance around the secondary amine, potentially changing target‑engagement profiles . While public quantitative head‑to‑head data for this precise series remain extremely limited, class‑level SAR from MTH1 inhibitor patents [1] and CCR5 antagonist programs [2] indicates that even small variations in the benzylamine‑thienyl connectivity can lead to dramatic shifts in potency and selectivity.

Quantitative Differentiation Evidence for 3-[(3-Thienylmethyl)amino]benzonitrile


Positional Isomer Identity: 3‑Thienyl vs. 2‑Thienylmethyl Substitution

The target compound bears the thienylmethyl group at the 3‑position of the thiophene ring, whereas the most closely related isomer (3‑[(2‑thienylmethyl)amino]benzonitrile, CAS 1019569‑23‑3) attaches the linker at the 2‑position . The 2‑thienyl isomer is commercially listed but no biological activity data are reported in the same public databases. The 3‑thienyl form may offer a different vector for π‑stacking interactions and hydrogen‑bonding geometry around the secondary amine, which are relevant for binding pockets in MTH1‑ or CCR5‑targeted programs [1]. While a direct biological comparison is unavailable, the structural distinction is critical for any SAR campaign.

Medicinal Chemistry Isomer Selectivity Target Engagement

Meta‑Benzonitrile Attachment vs. Ortho‑ and Para‑Isomers

The amino group is attached to the benzonitrile ring at the 3‑(meta) position, whereas analogs such as 2‑[(thiophen‑3‑ylmethyl)amino]benzonitrile (ortho) and 4‑((thiophen‑3‑ylmethyl)amino)benzonitrile (para) are also documented [1]. Meta‑substitution places the electron‑withdrawing nitrile group in a distinct spatial relationship to the amine, modulating the pKₐ of the aniline nitrogen and thus its hydrogen‑bond donor strength. No paired biological data are publicly available, but the three regioisomers are expected to have different cell permeability and target‑binding profiles based on class‑level SAR [2].

Medicinal Chemistry Regiochemistry Receptor Binding

Lipophilicity (Log P) and Polar Surface Area – Class Benchmarking

Computed consensus log P (3.30) and TPSA (64.1 Ų) for 3‑[(3‑thienylmethyl)amino]benzonitrile place the compound within the recommended drug‑like space (log P < 5, TPSA < 140 Ų). The 2‑thienylmethyl isomer shares identical calculated values, so no differentiation is observed at this level. However, compared to the 2‑chloro‑5‑((thiophen‑3‑ylmethyl)amino)benzonitrile analog (CAS 1156960‑27‑8), which has a higher molecular weight (248.73) and likely greater lipophilicity due to chlorine substitution , the target compound presents a lower molecular weight and potentially better solubility profile.

Drug‑likeness ADME Physicochemical Properties

Purity and Availability – Benchmarking for Reliable Screening

Vendor‑listed purity for 3‑[(3‑thienylmethyl)amino]benzonitrile is typically ≥95 % (HPLC) . The 2‑thienylmethyl isomer is offered at similar purity, but the 3‑thienyl isomer is currently in stock from fewer suppliers, making it a less common reagent that may be preferred for projects requiring novel IP space. The N‑methylated analog (CAS 1153468‑65‑5) lacks published purity data, introducing procurement risk for screening campaigns .

Compound Quality High‑Throughput Screening Procurement

Best‑Fit Application Scenarios for 3-[(3‑Thienylmethyl)amino]benzonitrile


Focused Kinase or GPCR Library Synthesis

The 3‑thienylmethyl meta‑benzonitrile scaffold provides a unique vector for exploring kinase hinge‑binding or GPCR allosteric pockets, differentiating from the heavily patented 2‑thienyl region explored in MTH1 inhibitors [1]. Its moderate lipophilicity (Log P 3.3) and low molecular weight (214 Da) make it an efficient fragment‑like starting point for hit expansion.

Positional Isomer SAR Profiling

When evaluating the impact of thienyl attachment position on target potency, 3‑[(3‑thienylmethyl)amino]benzonitrile serves as the critical 3‑thienyl regioisomer benchmark. Researchers can compare it with the commercially available 2‑thienyl isomer to determine whether the 3‑thienyl orientation improves affinity or selectivity.

Anti‑Cancer Drug Discovery (CCR5 / MTH1 Axes)

Patents and preliminary pharmacological data identify benzonitrile‑thienylmethyl hybrids as potential CCR5 antagonists and anti‑cancer agents [2]. The 3‑[(3‑thienylmethyl)amino]benzonitrile compound, with its unique substitution pattern, can be used to probe target engagement in leukemia or solid tumor cell lines where MTH1 is overexpressed.

Chemical Biology Probe Development

The secondary amine and nitrile functionalities allow facile conjugation to biotin or fluorophores, enabling the creation of affinity probes for target identification studies. Its lower chlorine‑free MW profile reduces non‑specific binding compared to chlorinated analogs , improving signal‑to‑noise in pull‑down experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(3-Thienylmethyl)amino]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.